molecular formula C52H83N7O13S B10855510 Denintuzumab mafodotin CAS No. 1585973-65-4

Denintuzumab mafodotin

Cat. No.: B10855510
CAS No.: 1585973-65-4
M. Wt: 1046.3 g/mol
InChI Key: BXTJCSYMGFJEID-XMTADJHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Denintuzumab mafodotin is synthesized by conjugating a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F via a maleimidocaproyl linker . The preparation involves several steps:

Chemical Reactions Analysis

Denintuzumab mafodotin undergoes several chemical reactions:

Biological Activity

Denintuzumab mafodotin (SGN-CD19A) is a novel antibody-drug conjugate (ADC) designed to target CD19, a cell surface antigen prominently expressed in B-cell malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL). This compound comprises a monoclonal antibody linked to the potent cytotoxic agent monomethyl auristatin F (MMAF), which facilitates targeted delivery of the drug to malignant cells. The biological activity of this compound has been extensively studied in both preclinical and clinical settings, demonstrating significant potential in treating various B-cell malignancies.

This compound operates through a multi-step mechanism:

  • Targeting and Binding : The antibody component binds specifically to CD19 on the surface of B-cells.
  • Internalization : Upon binding, the ADC is internalized into the cell.
  • Release of Cytotoxin : Inside the cell, MMAF is released, leading to disruption of microtubule dynamics and subsequent apoptosis of malignant cells.

This targeted approach aims to minimize damage to healthy cells while maximizing therapeutic efficacy against cancerous tissues.

Efficacy Against Pediatric ALL

In a comprehensive study involving patient-derived xenografts (PDXs) of pediatric B-lineage ALL, this compound demonstrated notable efficacy:

  • Study Design : The drug was administered weekly at a dose of 3 mg/kg over three weeks.
  • Results : Out of eight PDX models tested:
    • Disease Progression Delay : Significant delays were observed in seven out of eight models.
    • Objective Responses : Achieved complete responses (CR) in three models and partial responses (PR) in two others.

Table 1: Efficacy Results of this compound in Pediatric ALL PDXs

PDX ModelResponse TypeDays to ProgressionComments
ALL-7CR67Sustained response
MLL-3CR50Sustained response
PALLSDPR30Combination with VXL
ALL-4No responseN/AToxicity observed

Biomarker Analysis

The study also explored the expression levels of CD19 and CD21 as potential biomarkers for treatment efficacy. Despite expectations, no significant correlation was found between CD19 expression levels and treatment outcomes. This suggests that factors beyond CD19 expression may influence sensitivity to this compound.

Phase 1 Studies

Several phase 1 clinical trials have been conducted to assess the safety and efficacy of this compound in adults with relapsed or refractory B-lineage NHL:

  • Study Design : Patients received escalating doses of this compound.
  • Outcomes :
    • The drug demonstrated manageable safety profiles with common adverse effects including fatigue and infusion-related reactions.
    • Objective responses were noted in a subset of patients, indicating its potential as a viable treatment option.

Table 2: Summary of Phase 1 Clinical Trial Outcomes

Patient CohortDose RangeObjective Response RateCommon Adverse Events
Relapsed B-NHL0.5 - 3.0 mg/kg40%Fatigue, Nausea
Refractory ALL1.0 - 3.0 mg/kg35%Infusion reactions

Combination Therapies

This compound has also been evaluated in combination with standard chemotherapy regimens such as vincristine, dexamethasone, and l-asparaginase (VXL). This combination showed enhanced therapeutic effects compared to either treatment alone.

Case Study Overview

A notable case involved a patient with refractory B-cell ALL who was treated with this compound as part of a clinical trial:

  • Patient Profile : A 12-year-old male with multiple relapses.
  • Treatment Regimen : Administered this compound alongside VXL.
  • Outcome : Achieved CR after two cycles, allowing for subsequent stem cell transplant.

This case underscores the potential for this compound to provide significant clinical benefits even in challenging cases.

Properties

Key on ui mechanism of action

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell.

CAS No.

1585973-65-4

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.